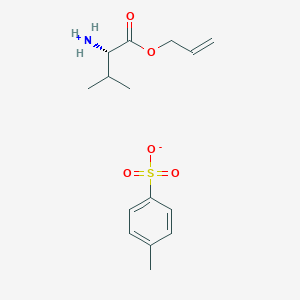
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate is a chemical compound with the molecular formula C6H9ClN2O3This compound is typically found in a white to brown solid form and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves several steps. One common method includes the reaction of 4-aminopyridine with carbon dioxide under specific conditions to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The final step involves the hydration process to form the hydrate .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and controlled environments is crucial in industrial settings to maintain consistency and quality .
Analyse Des Réactions Chimiques
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neural transmission.
Mécanisme D'action
The mechanism of action of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials and enhances the release of neurotransmitters, leading to improved neuronal signaling. The molecular targets include specific potassium channels, and the pathways involved are related to neural transmission and synaptic activity .
Comparaison Avec Des Composés Similaires
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate can be compared with other similar compounds such as:
- 5-Aminopyridine-2-carboxylic acid
- 3-Aminopyridine-4-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
These compounds share similar structural features but differ in the position of the amino and carboxylic acid groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its specific chemical properties and reactivity .
Propriétés
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH.H2O/c7-4-1-2-8-5(3-4)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZOBKXEAFIOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)




![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)



![(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide](/img/structure/B7972305.png)



